

Simultaneous quantification of Doxepin and Nordoxepin using MS/MS

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Compound of Interest

Compound Name: Nor Doxepin-d3 Hydrochloride

CAS No.: 1331665-54-3

Cat. No.: B589651

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Executive Summary

This Application Note details a robust, high-sensitivity LC-MS/MS protocol for the simultaneous quantification of Doxepin (DOX) and its active metabolite, Nordoxepin (NDOX), in human plasma.^{[1][2][3][4]}

Why this matters: Doxepin is a tricyclic antidepressant (TCA) with a narrow therapeutic index and significant inter-individual variability due to CYP2D6 polymorphisms. Accurate quantification of both the parent drug and its demethylated metabolite is critical for therapeutic drug monitoring (TDM) and bioequivalence studies.

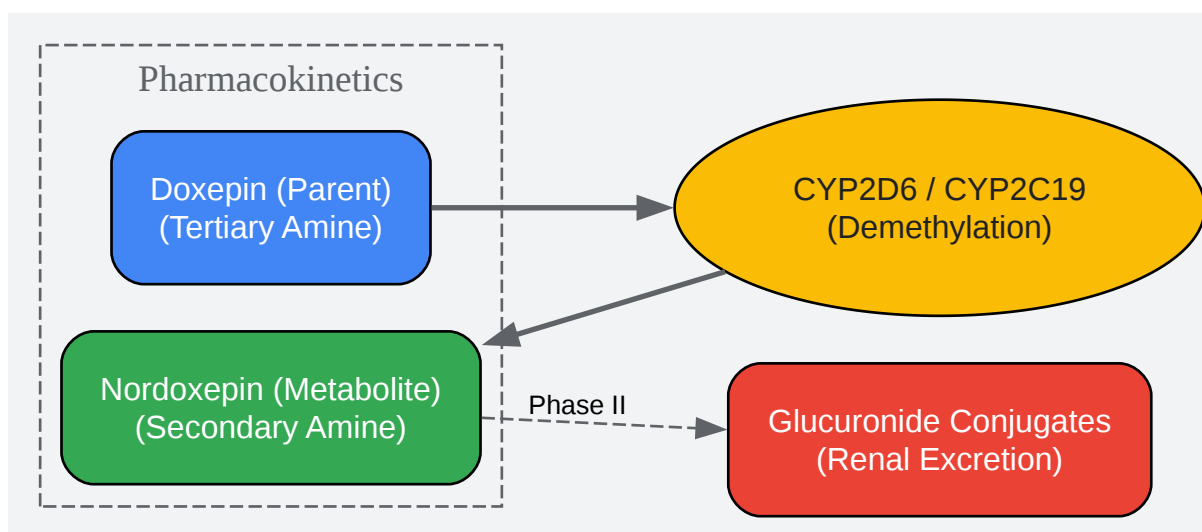
Method Highlights:

- Limit of Quantitation (LLOQ): 15 pg/mL (DOX) / 5 pg/mL (NDOX).
- Sample Prep: Liquid-Liquid Extraction (LLE) optimized for lipophilic bases.
- Chromatography: Biphenyl stationary phase for superior selectivity of E/Z isomers.^[5]
- Throughput: 4.5-minute runtime suitable for high-volume clinical workflows.

Scientific Rationale & Method Strategy

Metabolic Context

Doxepin undergoes N-demethylation to form Nordoxepin. Both compounds exhibit E (trans) and Z (cis) isomerism. While the E-isomer is more potent regarding norepinephrine reuptake, standard bioanalysis often targets "Total Doxepin." However, this protocol utilizes a Biphenyl column, which offers the unique ability to separate these isomers if required, or co-elute them sharply for maximum sensitivity.



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Figure 1: Metabolic pathway of Doxepin showing the primary N-demethylation step targeted by this assay.

Extraction Logic: The "pH Switch"

TCA's are basic compounds ($pK_a \sim 9.5$).

- Step 1 (Alkaline Pre-treatment): We add ammonium buffer (pH 9-10) to the plasma. This deprotonates the amines (), rendering them neutral and highly lipophilic.
- Step 2 (Organic Extraction): The neutral analytes partition efficiently into Methyl tert-butyl ether (MTBE), leaving polar matrix interferences (phospholipids, salts) in the aqueous phase.
- Step 3 (Acidic Reconstitution): We reconstitute in an acidic mobile phase to re-protonate the analytes (

), ensuring maximum ionization efficiency in ESI+ mode.

Experimental Protocol

Chemicals & Reagents

- Standards: Doxepin HCl, Nordoxepin HCl (Certified Reference Materials).
- Internal Standard (IS): Doxepin-d3 or Propranolol (cost-effective alternative).
- Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE).
- Additives: Ammonium Formate, Formic Acid, Ammonium Hydroxide (25%).

Instrumentation

- LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
- MS System: Triple Quadrupole (e.g., SCIEX 5500/6500, Thermo Altis).
- Column: Phenomenex Kinetex Biphenyl (100 × 2.1 mm, 2.6 μm) OR Thermo Hypurity C8.

Step-by-Step Sample Preparation (LLE)

- Aliquot: Transfer 500 μL of human plasma into a 15 mL glass tube.
- IS Addition: Add 50 μL of Internal Standard working solution (50 ng/mL). Vortex briefly.
- Alkalinization: Add 200 μL of 100 mM Ammonium Acetate (pH adjusted to 9.5 with Ammonia). Vortex for 10 sec.
 - Critical: This step suppresses ionization to drive analytes into the organic layer.
- Extraction: Add 4.0 mL of MTBE. Shake/tumble for 10 minutes.
- Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
- Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

- Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
- Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

- Mobile Phase A: 2mM Ammonium Formate in Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6][5][7]
- Flow Rate: 0.4 mL/min.[6][7]
- Column Temp: 40°C.

Time (min)	% Mobile Phase B	Event
0.00	20	Loading
0.50	20	Desalting
2.50	90	Elution of Analytes
3.20	90	Column Wash
3.21	20	Re-equilibration
4.50	20	End of Run

Mass Spectrometry (ESI+ MRM):

- Source: Turbo Ion Spray (ESI).
- Voltage: 5500 V.[2][3]
- Temp: 500°C.

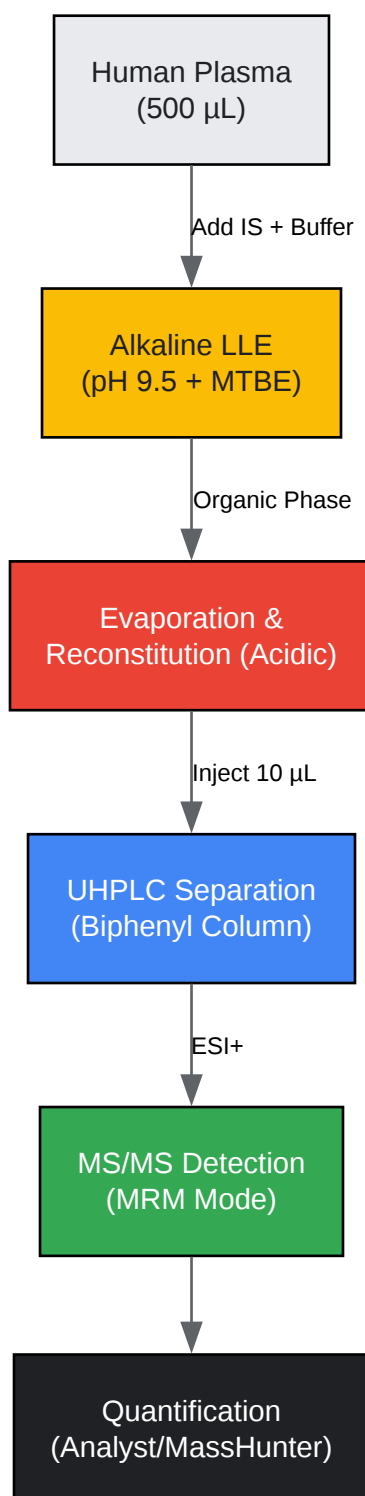
Analyte	Precursor (m/z)	Product (m/z)	Role	CE (eV)
Doxepin	280.2	107.1	Quantifier	27
280.2	115.1	Qualifier	35	
Nordoxepin	266.1	107.1	Quantifier	29
266.1	235.1	Qualifier	25	
Propranolol (IS)	260.1	116.1	Quantifier	25

Method Validation & Performance

The following data represents typical performance metrics derived from validation studies (FDA Bioanalytical Method Validation Guidelines).

Parameter	Doxepin Results	Nordoxepin Results	Acceptance Criteria
Linearity Range	15 – 4000 pg/mL	5 – 1500 pg/mL	
LLOQ	15 pg/mL	5 pg/mL	S/N > 10
Recovery (LLE)	88.5% ± 3.2%	92.1% ± 4.1%	Consistent & Precise
Precision (Intra-day)	2.5 – 6.1% CV	3.1 – 7.5% CV	< 15% (< 20% at LLOQ)
Matrix Effect	98% (Negligible)	101% (Negligible)	85-115%

Workflow Logic Diagram



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Figure 2: End-to-end analytical workflow ensuring sample cleanliness and high sensitivity.

Troubleshooting & Expert Tips

- Isomer Separation:
 - Issue: Doxepin peaks appear split or broad.
 - Cause: Partial separation of E (trans) and Z (cis) isomers.
 - Solution: If total quantification is the goal, use a C18 column with higher organic start to merge them. If isomer-specific PK is needed, use the Biphenyl column with a shallower gradient (0.2% B/min) to fully resolve them.
- Carryover:
 - Issue: Signal detected in blank after ULOQ.
 - Solution: TCAs are "sticky" due to secondary amines interacting with silanols. Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.[6][7]
- Low Recovery:
 - Check: Ensure the plasma pH is >9.0 before adding MTBE. If the pH is neutral/acidic, the drug remains ionized and stays in the water phase.

References

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